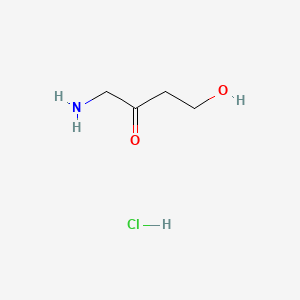

1-Amino-4-hydroxybutan-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-4-hydroxybutan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c5-3-4(7)1-2-6;/h6H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJPMHPZKFOURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698061 | |

| Record name | 1-Amino-4-hydroxybutan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92632-79-6 | |

| Record name | 1-Amino-4-hydroxybutan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Amino-4-hydroxybutan-2-one Hydrochloride: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-4-hydroxybutan-2-one hydrochloride is a small aminoketone that holds significance in pharmaceutical research, primarily as a known metabolite of clavulanic acid.[1][2] Clavulanic acid is a potent β-lactamase inhibitor widely used in combination with β-lactam antibiotics to overcome bacterial resistance. Understanding the properties of its metabolites is crucial for a comprehensive toxicological and pharmacokinetic assessment of the parent drug. This technical guide provides an in-depth overview of the core basic properties of this compound, compiling available data on its physicochemical characteristics, synthesis, and analytical determination.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, specific experimental values for melting point, pKa, and detailed solubility are not extensively reported in publicly available literature. The compound is known to be hygroscopic and is typically stored at -20°C under an inert atmosphere.[3]

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀ClNO₂ | [3] |

| Molecular Weight | 139.58 g/mol | [3] |

| CAS Number | 92632-79-6 | [3] |

| Appearance | Brown oil | [3] |

| Solubility | Slightly soluble in methanol and water | [3] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| Stability | Hygroscopic | [3] |

Biological Context: A Metabolite of Clavulanic Acid

1-Amino-4-hydroxybutan-2-one is a significant metabolite formed during the biotransformation of clavulanic acid.[1][2] The metabolic pathway involves the breakdown of the clavulanic acid structure. Understanding this transformation is essential for pharmacokinetic studies of co-amoxiclav formulations.

Caption: Metabolic conversion of Clavulanic Acid.

Experimental Protocols

Due to the compound's primary role as a reference standard, detailed, publicly available experimental protocols for its synthesis and analysis are scarce. The following sections provide generalized, representative methodologies that can be adapted for this compound based on standard organic chemistry and analytical practices.

General Synthesis of this compound

The synthesis of this compound would typically involve the formation of the free base, 1-amino-4-hydroxybutan-2-one, followed by treatment with hydrochloric acid to yield the hydrochloride salt. A plausible synthetic route could start from a suitable protected precursor.

A General Procedure:

-

Starting Material: A protected form of 4-hydroxy-1-aminobutan-2-one, for instance, with an N-Boc protecting group.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group).

-

Salt Formation: The resulting free amine, 1-amino-4-hydroxybutan-2-one, is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, methanol).

-

Acidification: A solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of the free amine with stirring.

-

Isolation: The precipitated this compound is collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum.

Caption: General synthesis workflow for the hydrochloride salt.

Analytical Characterization: A Representative HPLC-MS/MS Method

As a small, polar molecule, this compound is well-suited for analysis by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The following is a representative protocol that would serve as a starting point for method development.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a polar-endcapped C18 column.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A gradient elution starting with a high percentage of mobile phase B, gradually decreasing to elute the polar analyte.

-

Flow Rate: 0.2 - 0.5 mL/min

-

Injection Volume: 1 - 10 µL

-

Column Temperature: 25 - 40 °C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring a specific precursor-to-product ion transition.

-

Precursor Ion (Q1): [M+H]⁺ of 1-Amino-4-hydroxybutan-2-one (m/z 104.07)

-

Product Ion (Q3): A characteristic fragment ion (to be determined by initial infusion and fragmentation experiments).

-

Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Caption: General analytical workflow for characterization.

Conclusion

This compound is a key chemical entity in the study of clavulanic acid's pharmacology. While its fundamental chemical identity is established, this technical guide highlights the need for further experimental characterization to provide a more complete physicochemical profile. The generalized synthetic and analytical protocols presented here offer a foundation for researchers working with this compound, particularly in the context of its role as a pharmaceutical reference standard. Future studies to determine its precise physical constants and to explore any potential intrinsic biological activities would be of significant value to the scientific community.

References

A Technical Guide to 1-Amino-4-hydroxybutan-2-one hydrochloride (CAS 92632-79-6)

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Amino-4-hydroxybutan-2-one hydrochloride, a key chemical compound used in pharmaceutical research and development. It covers its chemical properties, synthesis, applications, biological activity, and safety protocols, presenting data in a structured format for ease of reference and use in a laboratory setting.

Chemical and Physical Properties

This compound is primarily known as a metabolite of Clavulanic Acid, a β-lactamase inhibitor. It serves as a high-quality, characterized reference standard in analytical and quality control applications.[1][2][3] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 92632-79-6 | [2][4][5] |

| Molecular Formula | C₄H₁₀ClNO₂ | [4][5] |

| Molecular Weight | 139.58 g/mol | [][4][5] |

| IUPAC Name | 1-amino-4-hydroxybutan-2-one;hydrochloride | [] |

| Synonyms | 1-Amino-4-hydroxy-2-butanone HCl, Clavulanic Acid Impurity 8 HCl | [7] |

| Appearance | Brown Oily Matter | |

| Solubility | Slightly soluble in Methanol and Water | [][7] |

| Storage Conditions | -20°C, under inert atmosphere, hygroscopic | [][7] |

| Related CAS | 87395-84-4 (free base) | [] |

Synthesis and Chemical Reactions

The hydrochloride salt is typically synthesized from its free base form, 1-amino-4-hydroxybutan-2-one.

General Synthesis Reaction

The synthesis of this compound involves the condensation of the free base with hydrochloric acid.[] This acid-base reaction protonates the amino group, forming the hydrochloride salt, which often improves the compound's stability and handling characteristics.

Caption: General synthesis pathway for the target compound.

Applications in Research and Drug Development

The primary application of this compound is as a pharmaceutical reference standard, particularly for the antibiotic Clavulanic Acid.[1][2] Its use is critical in various stages of drug development and quality control.

Key Applications Include:

-

Analytical Method Development and Validation: Used to establish and validate the accuracy and precision of analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying Clavulanic Acid and its impurities.[1][3]

-

Quality Control (QC): Employed in routine QC testing of raw materials, in-process samples, and final drug products to ensure they meet purity and potency specifications.[1][3]

-

Stability and Impurity Profiling: Serves as a marker for identifying and quantifying degradation products in stability studies of Clavulanic Acid formulations.[1]

-

Research and Formulation Studies: Utilized in research to understand the metabolic fate of Clavulanic Acid and in the development of new drug formulations.[1]

Caption: Use of reference standards in the pharmaceutical workflow.

Biological Activity and Mechanism of Action

While its primary role is as a chemical standard, some evidence suggests potential biological activity.

Metabolite of Clavulanic Acid

1-Amino-4-hydroxy-2-butanone is a known metabolite of Clavulanic Acid.[8][7] Understanding its formation is crucial for pharmacokinetic and metabolic studies of clavulanate-containing drugs.

Reported Acetylcholinesterase (AChE) Inhibition

According to one source, animal studies have indicated that this compound may act as an inhibitor of Acetylcholinesterase (AChE).[] By inhibiting AChE, the compound could increase the levels of the neurotransmitter acetylcholine in the brain, potentially leading to enhanced alertness and cognitive function.[] This reported mechanism warrants further investigation.

Caption: Reported mechanism of action via AChE inhibition.

Experimental Protocols

The following sections provide generalized methodologies for experiments involving this compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve the free base, 1-amino-4-hydroxybutan-2-one (1 equivalent), in a suitable anhydrous solvent (e.g., diethyl ether, methanol).

-

Acidification: Cool the solution in an ice bath. Add a stoichiometric amount (1 equivalent) of hydrochloric acid (e.g., as a solution in the chosen solvent) dropwise while stirring.

-

Precipitation & Isolation: If the hydrochloride salt precipitates, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

-

Purification: The resulting solid or oil can be purified by recrystallization from an appropriate solvent system to yield the final product.

-

Drying: Dry the purified product under a vacuum in the presence of a desiccant.

Note: This is a generalized protocol. Optimal solvent, temperature, and purification methods must be determined experimentally.

Experimental Protocol: Use as an HPLC Reference Standard

This protocol outlines the general steps for using the compound as a reference standard for the quality control of a drug product containing Clavulanic Acid.

-

Preparation of Standard Stock Solution:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of methanol and water). This creates a 100 µg/mL stock solution.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh a portion of the drug product being tested.

-

Extract the active ingredients and any impurities using the same diluent used for the standard.

-

Filter the sample solution through a 0.45 µm filter to remove particulates.

-

-

HPLC System Setup (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set to an appropriate wavelength for the analyte.

-

Injection Volume: 20 µL.

-

-

Analysis and Quantification:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the prepared sample solution.

-

Identify the peak corresponding to this compound by comparing its retention time to that of the standard.

-

Quantify the amount of the impurity in the sample by interpolating its peak area from the standard curve.

-

Safety and Handling

Proper safety precautions must be observed when handling this chemical. The following data is based on the GHS classification for the related compound 1-aminobutan-2-one hydrochloride.[9]

| Hazard Class | Code | Statement | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [9] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [9] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [9] |

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[3][10]

-

Eye/Face Protection: Wear tightly fitting safety goggles.[10]

-

Skin Protection: Handle with chemical-impermeable gloves. Wear a lab coat and other protective clothing as necessary.[3][10]

-

Respiratory Protection: If dust or aerosols are generated, use a certified respirator.

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[10]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Consult a physician. Do not induce vomiting.

References

- 1. 1-Amino-4-hydroxy-2-butanone HCl - SRIRAMCHEM [sriramchem.com]

- 2. 1-Amino-4-hydroxy-2-butanone HCl - CAS - 92632-79-6 | Axios Research [axios-research.com]

- 3. 1-Amino-4-Hydroxy-2-Butanone HCl | CAS No: 87395-84-4 [aquigenbio.com]

- 4. scbt.com [scbt.com]

- 5. 92632-79-6|this compound|BLD Pharm [bldpharm.com]

- 7. 1-AMINO-4-HYDROXY-BUTAN-2-ONE HCL | 92632-79-6 [amp.chemicalbook.com]

- 8. 1-AMINO-4-HYDROXY-BUTAN-2-ONE HCL | 92632-79-6 [chemicalbook.com]

- 9. 1-aminobutan-2-one Hydrochloride | C4H10ClNO | CID 11607912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to 1-Amino-4-hydroxybutan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-4-hydroxybutan-2-one hydrochloride is a key chemical entity with significant relevance in pharmaceutical research, primarily recognized as a metabolite of clavulanic acid.[1][2][3] Clavulanic acid is a potent β-lactamase inhibitor widely used in combination with β-lactam antibiotics to combat bacterial resistance. Understanding the chemical and biological properties of its metabolites is crucial for a comprehensive assessment of the parent drug's efficacy, safety, and metabolic fate. This technical guide provides a detailed overview of the chemical structure, properties, and biological significance of this compound, including spectroscopic data and a proposed metabolic pathway.

Chemical Structure and Properties

This compound is the hydrochloride salt of an aminoketone. The presence of an amino group, a ketone, and a hydroxyl group within a short carbon chain makes it a functionally rich molecule.

Chemical Structure

The chemical structure of this compound is characterized by a four-carbon butane backbone. An amino group is attached to the first carbon, a ketone group at the second position, and a hydroxyl group at the fourth position. The hydrochloride salt is formed by the protonation of the primary amine.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-amino-4-hydroxybutan-2-one;hydrochloride | |

| CAS Number | 92632-79-6 | [3][4][5] |

| Molecular Formula | C₄H₁₀ClNO₂ | [4] |

| Molecular Weight | 139.58 g/mol | [4] |

| Appearance | Brown Oil (predicted) | [6] |

| Solubility | Slightly soluble in Methanol and Water | [6] |

| Stability | Very Hygroscopic | [6] |

| Storage | -20°C Freezer, under inert atmosphere | [6] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on each carbon of the butane chain.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~3.8 | t | 2H | -CH₂-OH |

| ~3.5 | s | 2H | H₂N⁺-CH₂- |

| ~2.8 | t | 2H | -C(O)-CH₂- |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would likely display four signals corresponding to the four carbon atoms in different chemical environments.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~208 | C=O (Ketone) |

| ~58 | -CH₂-OH |

| ~48 | H₂N⁺-CH₂- |

| ~35 | -C(O)-CH₂- |

FTIR Spectroscopy (Predicted)

The infrared spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| 3400-3200 (broad) | O-H stretch (alcohol) and N-H stretch (ammonium) |

| ~2900 | C-H stretch (aliphatic) |

| ~1715 | C=O stretch (ketone) |

| ~1600 | N-H bend (ammonium) |

| ~1050 | C-O stretch (primary alcohol) |

Mass Spectrometry (Predicted)

Electron impact (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern would be influenced by the functional groups.

| m/z (Predicted) | Fragment |

| 103 | [M-HCl]⁺ |

| 74 | [CH₂(OH)CH₂CO]⁺ |

| 57 | [H₂NCH₂CO]⁺ |

| 44 | [H₂NCH₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

Biological Significance and Metabolic Pathway

1-Amino-4-hydroxybutan-2-one is a known metabolite of clavulanic acid.[1][2][3] Clavulanic acid is a crucial pharmaceutical agent that acts as a β-lactamase inhibitor.[7] β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. By inhibiting these enzymes, clavulanic acid restores the efficacy of these antibiotics.

The formation of 1-Amino-4-hydroxybutan-2-one occurs through the degradation of clavulanic acid.[8][9][10][11] This degradation can occur both in vivo through metabolic processes and in vitro under certain conditions.[9][12]

Caption: Proposed metabolic pathway for the formation of 1-Amino-4-hydroxybutan-2-one from Clavulanic Acid.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general approach can be proposed based on standard organic chemistry reactions for the synthesis of aminoketones.

Proposed Synthesis Workflow

A plausible synthetic route could involve the protection of the amino group of an amino alcohol, followed by oxidation of the alcohol to a ketone, and subsequent deprotection and salt formation.

Caption: A logical workflow for the proposed synthesis of this compound.

General Procedure for Characterization

-

Dissolve a small sample (5-10 mg) of the compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to identify chemical shifts, multiplicities, and integration values.

-

Obtain a background spectrum of the empty ATR crystal.

-

Place a small amount of the sample directly on the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups.

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern.

Conclusion

This compound is a molecule of interest due to its role as a metabolite of the clinically important β-lactamase inhibitor, clavulanic acid. Its chemical structure and properties are well-defined, and while detailed experimental data is sparse, predictive models provide valuable insights. Further research into its synthesis, spectroscopic characterization, and biological activity will contribute to a more complete understanding of the pharmacology of clavulanic acid and may open avenues for the development of new therapeutic agents. This guide serves as a foundational resource for professionals engaged in such research.

References

- 1. Clavulanic Acid | C8H9NO5 | CID 5280980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. 1-AMINO-4-HYDROXY-BUTAN-2-ONE HCL | 92632-79-6 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 1-Amino-4-hydroxy-2-butanone HCl - SRIRAMCHEM [sriramchem.com]

- 6. 1-AMINO-4-HYDROXY-BUTAN-2-ONE HCL | 92632-79-6 [amp.chemicalbook.com]

- 7. Clavulanic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures [mdpi.com]

- 12. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Role of 1-Amino-4-hydroxybutan-2-one Hydrochloride: A Look into its Origins as a Clavulanic Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of 1-Amino-4-hydroxybutan-2-one hydrochloride. Extensive investigation of publicly available scientific literature reveals a critical finding: there is currently no established, independent mechanism of action for this compound . Instead, the scientific consensus identifies this compound as a significant metabolite of Clavulanic Acid , a potent β-lactamase inhibitor widely used in combination with β-lactam antibiotics to combat bacterial resistance.

This document will, therefore, focus on the well-documented role of 1-Amino-4-hydroxybutan-2-one as a metabolic byproduct of Clavulanic Acid. We will delve into the metabolic pathway of Clavulanic Acid, present available quantitative data on its metabolites, and provide a contextual overview of the mechanism of action of the parent drug.

The Metabolic Fate of Clavulanic Acid: The Genesis of 1-Amino-4-hydroxybutan-2-one

Clavulanic acid undergoes extensive metabolism in the body.[1] Two of its major metabolites have been identified as 1-Amino-4-hydroxybutan-2-one and 2,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1H-pyrrole-3-carboxylic acid.[1][2] The transformation of the complex structure of Clavulanic Acid into these simpler molecules is a key aspect of its pharmacokinetic profile.

The metabolic pathway of Clavulanic Acid can be visualized as follows:

Quantitative Analysis of Clavulanic Acid Metabolism

Pharmacokinetic studies have quantified the extent of Clavulanic Acid metabolism. A significant portion of a given dose is converted into its metabolites. The following table summarizes the excretion data for these metabolites.

| Metabolite | Percentage of Dose Excreted | Reference |

| 1-Amino-4-hydroxybutan-2-one | 8.8% | [1] |

| 2,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1H-pyrrole-3-carboxylic acid | 15.6% | [1] |

It is important to note that a substantial fraction of Clavulanic Acid is also excreted unchanged in the urine.[1]

The Parent Compound: Mechanism of Action of Clavulanic Acid

To understand the context in which 1-Amino-4-hydroxybutan-2-one is formed, it is essential to review the mechanism of action of its parent compound, Clavulanic Acid.

Clavulanic Acid is a "suicide inhibitor" of β-lactamase enzymes.[3] These bacterial enzymes are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins, as they hydrolyze the β-lactam ring, rendering the antibiotic ineffective.

The mechanism of inhibition can be broken down into the following steps:

-

Structural Mimicry : Clavulanic Acid's structure resembles that of β-lactam antibiotics.

-

Enzyme Binding : This similarity allows it to bind to the active site of the β-lactamase enzyme.

-

Irreversible Inhibition : Unlike a typical substrate, Clavulanic Acid forms a stable, covalent bond with the enzyme, leading to its irreversible inactivation.[3]

This inactivation of β-lactamase protects the partner antibiotic from degradation, allowing it to exert its antibacterial effect.

The workflow of Clavulanic Acid's action is depicted below:

Experimental Protocols

Due to the lack of research on the independent mechanism of action of this compound, no specific experimental protocols for its investigation can be provided. Research efforts have been concentrated on the parent compound, Clavulanic Acid. Methodologies for studying β-lactamase inhibition by Clavulanic Acid are well-established and typically involve:

-

Enzyme Kinetics Assays : Utilizing spectrophotometric methods with chromogenic β-lactam substrates (e.g., nitrocefin) to measure the rate of hydrolysis in the presence and absence of the inhibitor.

-

Minimum Inhibitory Concentration (MIC) Assays : Determining the MIC of a β-lactam antibiotic alone and in combination with Clavulanic Acid against various β-lactamase-producing bacterial strains.

-

High-Performance Liquid Chromatography (HPLC) : To quantify the concentrations of Clavulanic Acid and its metabolites in biological samples for pharmacokinetic studies.

Conclusion

References

1-Amino-4-hydroxybutan-2-one hydrochloride physical and chemical properties

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-Amino-4-hydroxybutan-2-one hydrochloride (CAS No: 92632-79-6). The information is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. This document synthesizes available data on the compound's characteristics, outlines relevant experimental protocols, and visualizes key processes and relationships.

Core Physical and Chemical Properties

This compound is a key chemical compound used in various research applications. It is recognized as a metabolite of Clavulanic Acid, a β-lactamase inhibitor.[1] The hydrochloride salt form enhances its stability and solubility for experimental use. While comprehensive experimental data for some physical properties are not publicly available, the following tables summarize its known identifiers and computed properties.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 92632-79-6[2][3] |

| Molecular Formula | C₄H₁₀ClNO₂[3] |

| Synonyms | 1-amino-4-hydroxy-2-butanone hydrochloride[2], 1-azanyl-4-oxidanyl-butan-2-one hydrochloride[4] |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Molecular Weight | 139.58 g/mol [3] | |

| Physical State | Data not available[4] | Typically a solid or crystalline powder. |

| Color | Data not available[4] | |

| Odor | Data not available[4] | |

| Melting Point | Data not available[4] | |

| Boiling Point | Data not available[4] | |

| Solubility | Data not available | Expected to be soluble in water. |

Biological Activity and Mechanism of Action

In animal studies, this compound has been observed to increase alertness, enhance cognitive function, and reduce anxiety.[] The proposed mechanism of action involves the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the concentration of the neurotransmitter acetylcholine in the brain, which may lead to the observed cognitive effects.[]

dot

Caption: Proposed mechanism of action via acetylcholinesterase inhibition.

As a metabolite of the widely used pharmaceutical agent Clavulanic Acid, this compound is significant in pharmacological and metabolic studies.[1]

dot

Caption: Metabolic pathway from Clavulanic Acid.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for this compound are scarce. However, based on information from suppliers and general chemical practices, the following outlines can be inferred.

The hydrochloride salt is typically prepared from its free base form, 1-amino-4-hydroxybutan-2-one. The synthesis involves a straightforward acid-base reaction.

-

Step 1: Dissolution: Dissolve the free base, 1-amino-4-hydroxybutan-2-one, in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

-

Step 2: Acidification: Slowly add a stoichiometric amount of hydrochloric acid (often as a solution in an organic solvent like ether or isopropanol) to the dissolved free base with stirring.

-

Step 3: Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The reaction mixture may be cooled to enhance precipitation.

-

Step 4: Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under a vacuum to yield the final product.

dot

Caption: General workflow for the synthesis of the hydrochloride salt.

As a pharmaceutical reference standard, this compound is used for analytical method development, validation, and quality control.[2][6] Characterization ensures its identity and purity.

-

Chromatography (HPLC/LC-MS): High-Performance Liquid Chromatography (HPLC) is used to determine purity. A reversed-phase C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection can be achieved using UV-Vis or a mass spectrometer (MS) for identity confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural confirmation. The sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆), and the resulting chemical shifts, splitting patterns, and integration values are analyzed to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule, such as O-H, N-H, and C=O bonds, by their characteristic absorption frequencies.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule.

dot

Caption: Use as a reference standard in an analytical workflow.

Safety and Handling

Safety data sheets indicate that this compound requires careful handling. Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats, to avoid contact with eyes and skin.[4][6] Handling should be performed in a well-ventilated area or under a fume hood.[4] For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).[6]

References

An In-depth Technical Guide on the Solubility of 1-Amino-4-hydroxybutan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-4-hydroxybutan-2-one hydrochloride is a key chemical entity, recognized primarily as a metabolite of the β-lactamase inhibitor, Clavulanic Acid. Its physicochemical properties, particularly solubility, are of paramount importance for its handling, formulation, and analysis in various research and development settings. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these experimental procedures.

Data Presentation: Qualitative Solubility Profile

Based on the chemical structure of this compound, which features a primary amine, a hydroxyl group, and a ketone, and its formulation as a hydrochloride salt, a qualitative solubility profile can be predicted. Amine hydrochlorides are generally water-soluble due to their ionic nature[1][2]. The presence of the polar hydroxyl and ketone functional groups further contributes to its affinity for polar solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Solvents | ||

| Water | Highly Soluble | As a hydrochloride salt, the compound is ionic and readily solvated by polar water molecules. The hydroxyl and amino groups can participate in hydrogen bonding with water. |

| Aqueous Buffers (e.g., PBS) | Soluble | The solubility is expected to be maintained across a range of physiological pH values, though extremes in pH could affect the ionization state of the amine. |

| Polar Organic Solvents | ||

| Methanol | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding, which will facilitate the dissolution of the compound. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the molecule. |

| Non-Polar Organic Solvents | ||

| Hexane | Insoluble | The high polarity and ionic character of the hydrochloride salt are incompatible with the non-polar nature of hexane. |

| Toluene | Insoluble | Similar to hexane, toluene is a non-polar aromatic solvent and is not expected to dissolve the compound. |

| Other Solvents | ||

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | DCM is a polar aprotic solvent with limited capacity to solvate ionic species. |

| Diethyl Ether | Insoluble | The low polarity of diethyl ether makes it a poor solvent for ionic and highly polar compounds. |

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of a compound such as this compound. These protocols are based on standard laboratory practices for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution against a dark background for any undissolved solid particles.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at the tested concentration.

-

If undissolved solid remains, the compound is considered sparingly soluble or insoluble.

-

Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination: Thermodynamic (Shake-Flask) Method

This method determines the equilibrium solubility of a compound, which is its true solubility under specific conditions.[3][4][5]

Materials:

-

This compound (solid)

-

Chosen solvent (e.g., purified water, buffer)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of solid this compound to a vial to ensure that a saturated solution is formed.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC.

-

The measured concentration represents the thermodynamic solubility of the compound in the chosen solvent at that temperature.

Quantitative Solubility Determination: Kinetic Method

This method is a higher-throughput approach often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.[6][7][8][9]

Materials:

-

A concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Aqueous buffer (e.g., PBS, pH 7.4).

-

96-well microplate.

-

Plate shaker.

-

Plate reader (for nephelometry or UV-Vis spectroscopy).

-

HPLC system for confirmation.

Procedure:

-

Prepare a high-concentration stock solution of the compound in an organic solvent like DMSO.

-

Add a small volume of the stock solution to the wells of a microplate containing the aqueous buffer.

-

Mix the contents of the wells thoroughly and incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

After incubation, measure the amount of precipitate formed. This can be done directly by nephelometry (light scattering) or by filtering/centrifuging the plate and then measuring the concentration of the compound remaining in the solution by UV-Vis spectroscopy or HPLC.

-

The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a chemical compound, starting from initial qualitative screening to quantitative analysis.

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure strongly suggests high solubility in water and other polar solvents, and poor solubility in non-polar organic solvents. The experimental protocols and workflow provided in this guide offer a comprehensive framework for researchers to accurately determine the solubility of this compound in various solvent systems. Such data is critical for advancing research and development activities involving this important metabolite.

References

- 1. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 1-Amino-4-hydroxybutan-2-one Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 1-amino-4-hydroxybutan-2-one hydrochloride (CAS No: 92632-79-6), a known metabolite and degradation product of the β-lactamase inhibitor, clavulanic acid.[1][2] Due to the limited availability of public experimental spectroscopic data, this document presents predicted spectroscopic values for ¹H NMR, ¹³C NMR, and IR spectroscopy, alongside a predicted mass spectrum. Furthermore, this guide outlines detailed, generalized experimental protocols for the acquisition of such spectroscopic data for small organic molecules, which can be adapted for this specific compound. A logical workflow for the spectroscopic analysis of a chemical compound is also provided in the form of a Graphviz diagram. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and analytical chemistry.

Introduction

This compound is a small organic molecule with the chemical formula C₄H₁₀ClNO₂ and a molecular weight of 139.58 g/mol .[2] It is primarily recognized as a metabolite of clavulanic acid, a potent β-lactamase inhibitor widely used in combination with penicillin-based antibiotics to overcome bacterial resistance.[1][2] The formation of 1-amino-4-hydroxybutan-2-one occurs through the degradation of clavulanic acid. Given its origin as a degradation product, its analytical characterization is of significant importance for the quality control and stability studies of pharmaceutical formulations containing clavulanic acid.

This guide aims to consolidate the available information and provide a detailed theoretical spectroscopic profile of this compound to aid in its identification and characterization.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra, the following data have been predicted using computational models. These values should be used as a reference and for guidance in the analysis of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 1-Amino-4-hydroxybutan-2-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | Triplet | 2H | -CH₂-OH |

| ~3.5 - 3.7 | Singlet | 2H | -CO-CH₂-NH₂ |

| ~2.8 - 3.0 | Triplet | 2H | -CO-CH₂-CH₂- |

| ~2.5 (broad) | Singlet | 3H | -NH₃⁺ |

| ~3.3 (broad) | Singlet | 1H | -OH |

Disclaimer: Predicted data. Solvent and instrument frequency will affect actual chemical shifts and multiplicities.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Amino-4-hydroxybutan-2-one

| Chemical Shift (δ) ppm | Assignment |

| ~205 - 215 | C=O (Ketone) |

| ~55 - 65 | -CH₂-OH |

| ~45 - 55 | -CO-CH₂-NH₂ |

| ~35 - 45 | -CO-CH₂-CH₂- |

Disclaimer: Predicted data. Solvent and instrument frequency will affect actual chemical shifts.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| ~3200 - 2800 | Strong, Broad | N-H Stretch (Ammonium salt) |

| ~2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~1715 | Strong | C=O Stretch (Ketone) |

| ~1600 - 1500 | Medium | N-H Bend (Amine) |

| ~1450 | Medium | C-H Bend (Aliphatic) |

| ~1050 | Strong | C-O Stretch (Primary Alcohol) |

Disclaimer: Predicted data. Sample preparation (e.g., KBr pellet, thin film) will affect the appearance of the spectrum.

Mass Spectrometry (MS)

For the hydrochloride salt, under electrospray ionization (ESI) in positive mode, the expected molecular ion would be that of the free base.

Table 4: Predicted Mass Spectrum Data for 1-Amino-4-hydroxybutan-2-one

| m/z | Interpretation |

| 104.06 | [M+H]⁺ (protonated molecule of the free base, C₄H₉NO₂) |

| 86.05 | [M+H - H₂O]⁺ |

| 74.06 | [M+H - CO]⁺ |

| 58.06 | [M+H - H₂O - CO]⁺ |

Disclaimer: Predicted data. Fragmentation patterns can vary significantly based on the ionization method and collision energy.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for small organic compounds and can be adapted for this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.[3] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[3]

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For samples dissolved in D₂O, a different standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) may be used.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[4]

-

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the internal standard. Integrate the signals in the ¹H NMR spectrum.

FT-IR Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.[5]

-

-

Data Acquisition : Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, place the sample in the IR beam path and record the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.

-

Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or water.[6]

-

Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Use an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Acquire the mass spectrum in the desired mass range.

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

References

- 1. Clavulanic Acid | C8H9NO5 | CID 5280980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-AMINO-4-HYDROXY-BUTAN-2-ONE HCL | 92632-79-6 [amp.chemicalbook.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-Depth Technical Guide to 1-Amino-4-hydroxybutan-2-one Hydrochloride: Discovery, and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-4-hydroxybutan-2-one hydrochloride is a small molecule of significant interest in pharmaceutical sciences, primarily recognized as a key metabolite and degradation product of clavulanic acid. Clavulanic acid is a potent β-lactamase inhibitor widely used in combination with β-lactam antibiotics to combat bacterial resistance. The presence and quantification of 1-Amino-4-hydroxybutan-2-one are critical in the quality control and stability assessment of clavulanic acid-containing pharmaceutical formulations. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and analytical methodologies related to this compound.

Discovery and History

The discovery of 1-Amino-4-hydroxybutan-2-one is intrinsically linked to the development and study of clavulanic acid. Clavulanic acid, isolated from Streptomyces clavuligerus, was identified as a powerful inhibitor of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to penicillin and cephalosporin antibiotics.

The inherent chemical instability of the β-lactam ring in clavulanic acid led to extensive research into its degradation pathways under various conditions (acidic, neutral, and alkaline). In a pivotal 1984 study by Finn et al., 1-Amino-4-hydroxybutan-2-one was identified as a major product of the hydrolysis of clavulanic acid in acidic, alkaline, or neutral solutions.[1][2] This discovery was crucial for understanding the stability profile of clavulanic acid and for the development of stable pharmaceutical formulations.

Subsequent research has focused on the kinetics of clavulanic acid degradation, further elucidating the formation of 1-Amino-4-hydroxybutan-2-one.[3][4] In clinical pharmacokinetics, it has also been identified as a significant metabolite of clavulanic acid in humans.[5] Today, this compound serves as a critical reference standard for impurity profiling in the manufacturing and quality control of amoxicillin-clavulanate and other clavulanic acid-based drug products.

Chemical and Physical Properties

This compound is the salt form of the parent compound. The hydrochloride salt enhances stability and allows for easier handling and formulation.

| Property | Value | Source |

| Chemical Formula | C₄H₁₀ClNO₂ | PubChem |

| Molecular Weight | 139.58 g/mol | PubChem |

| CAS Number | 92632-79-6 | PubChem |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Solubility | Soluble in water | Implied by its formation in aqueous solutions |

| Synonyms | 1-Amino-4-hydroxy-2-butanone HCl, Clavulanic acid impurity 8 | N/A |

Formation from Clavulanic Acid

The primary route to the formation of 1-Amino-4-hydroxybutan-2-one is through the hydrolysis of the β-lactam ring of clavulanic acid. This process can be initiated by changes in pH or enzymatic action.

Figure 1. Simplified pathway of clavulanic acid degradation.

Experimental Protocols

Synthesis of this compound (via Hydrolysis of Clavulanic Acid)

A direct, de novo synthesis protocol for 1-Amino-4-hydroxybutan-2-one is not widely reported in the literature, as it is primarily obtained as a degradation product. The following is a generalized protocol based on the hydrolysis of clavulanic acid.

Objective: To generate this compound by controlled hydrolysis of potassium clavulanate.

Materials:

-

Potassium clavulanate

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Lyophilizer (optional)

Procedure:

-

Dissolve a known quantity of potassium clavulanate in deionized water to create a concentrated solution.

-

Adjust the pH of the solution to a desired level (e.g., pH 2 for acidic hydrolysis or pH 8 for basic hydrolysis) using 1 M HCl or 1 M NaOH, respectively.

-

Monitor the degradation of clavulanic acid over time using HPLC (as described in section 4.2).

-

Once the desired level of conversion to 1-Amino-4-hydroxybutan-2-one is achieved, neutralize the solution to pH 7 with HCl or NaOH.

-

The resulting solution will contain 1-Amino-4-hydroxybutan-2-one along with other degradation products and starting material.

-

Purification can be attempted using preparative chromatography.

-

For the hydrochloride salt, the purified free base can be dissolved in a minimal amount of a suitable solvent (e.g., methanol) and treated with a stoichiometric amount of hydrochloric acid.

-

The solvent can then be removed under reduced pressure or the product can be isolated by lyophilization to yield this compound.

Note: This is a generalized procedure. Optimization of reaction time, temperature, and pH will be necessary to maximize the yield of the desired product.

High-Performance Liquid Chromatography (HPLC) for the Analysis of 1-Amino-4-hydroxybutan-2-one

The analysis of 1-Amino-4-hydroxybutan-2-one is typically performed in the context of clavulanic acid stability studies. The following HPLC method is adapted from established methods for the analysis of clavulanic acid and its impurities.

Objective: To separate and quantify 1-Amino-4-hydroxybutan-2-one in a sample matrix.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase A: 0.1 M sodium phosphate buffer, pH 4.0

-

Mobile Phase B: Methanol

-

Gradient: A linear gradient can be employed, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compounds. A typical gradient might be:

-

0-5 min: 95% A, 5% B

-

5-20 min: Gradient to 40% A, 60% B

-

20-25 min: Hold at 40% A, 60% B

-

25-30 min: Return to initial conditions (95% A, 5% B)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 220 nm

-

Column Temperature: 30 °C

Procedure:

-

Prepare the mobile phases and degas them before use.

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Prepare standard solutions of this compound of known concentrations in the mobile phase.

-

Prepare the sample solution by dissolving the sample in the mobile phase.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify the peak corresponding to 1-Amino-4-hydroxybutan-2-one by comparing its retention time with that of the standard.

-

Quantify the amount of 1-Amino-4-hydroxybutan-2-one in the sample using the calibration curve.

Figure 2. General workflow for HPLC analysis.

Biological Activity

The primary biological relevance of 1-Amino-4-hydroxybutan-2-one is as a metabolite of clavulanic acid.[5] There is limited information available on its intrinsic biological activity. As a degradation product, its presence in pharmaceutical formulations is generally considered an impurity and is therefore monitored to ensure it remains below acceptable limits. Further research would be necessary to determine if 1-Amino-4-hydroxybutan-2-one possesses any significant pharmacological or toxicological properties.

Conclusion

This compound is a compound of significant interest due to its direct relationship with the stability and metabolism of clavulanic acid, a cornerstone in the fight against antibiotic resistance. Its discovery was a direct result of investigations into the chemical properties of clavulanic acid. While not a therapeutic agent itself, its role as a key impurity and metabolite makes its accurate detection and quantification essential for the safety and efficacy of numerous antibiotic therapies. The analytical methods outlined in this guide provide a framework for researchers and quality control professionals to effectively monitor this important compound. Further research into its potential biological activities could reveal new insights into the pharmacology of clavulanic acid and its metabolites.

References

- 1. Studies on the hydrolysis of clavulanic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Studies on the hydrolysis of clavulanic acid | Semantic Scholar [semanticscholar.org]

- 3. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic studies on clavulanic acid degradation [repositorio.unifesp.br]

- 5. Clavulanic Acid | C8H9NO5 | CID 5280980 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Amino-4-hydroxybutan-2-one Hydrochloride: A Key Metabolite of Clavulanic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clavulanic acid, a potent β-lactamase inhibitor, is a cornerstone in the fight against antibiotic resistance. Its combination with β-lactam antibiotics, such as amoxicillin, has significantly broadened the spectrum of activity against resistant bacterial strains. The in vivo fate of clavulanic acid is of critical importance for understanding its pharmacokinetics, efficacy, and safety profile. A significant portion of administered clavulanic acid is metabolized into various degradation products, with 1-amino-4-hydroxybutan-2-one being a notable metabolite. This technical guide provides a comprehensive overview of 1-amino-4-hydroxybutan-2-one hydrochloride as a metabolite of clavulanic acid, detailing its formation, quantitative data from pharmacokinetic studies, and methodologies for its analysis. This document is intended to serve as a valuable resource for professionals in drug development and biomedical research.

Introduction

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant threat to global health. Clavulanic acid, produced by the bacterium Streptomyces clavuligerus, acts as a "suicide inhibitor" of many of these enzymes, thereby protecting the co-administered antibiotic from degradation.[1] While the mechanism of action of clavulanic acid is well-understood, its metabolic fate within the human body is less extensively characterized.

Following administration, clavulanic acid undergoes significant metabolism, with a substantial portion being converted into smaller, more polar compounds that are subsequently excreted.[2][3] One of the key metabolites identified is 1-amino-4-hydroxybutan-2-one.[2] Understanding the formation and disposition of this metabolite is crucial for a complete pharmacokinetic and pharmacodynamic picture of clavulanic acid. This guide will delve into the current knowledge surrounding this compound, providing quantitative data, experimental protocols, and a proposed metabolic pathway.

Quantitative Data on Clavulanic Acid and its Metabolites

The metabolism of clavulanic acid is extensive, with studies indicating that a significant fraction of the administered dose is converted to metabolites. The available quantitative data from a key pharmacokinetic study is summarized in the table below.[2]

| Analyte | Parameter | Value | Reference |

| Clavulanic Acid | Unchanged drug excreted in urine (first 6 hours) | 25-40% | [3] |

| 1-Amino-4-hydroxybutan-2-one | Percentage of administered dose | 8.8% | [2] |

| 2,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1H-pyrrole-3-carboxylic acid | Percentage of administered dose | 15.6% | [2] |

Note: The data for the metabolites are from a single pharmacokinetic study and may not represent the full range of variability in the population.

Metabolic Pathway of Clavulanic Acid to 1-Amino-4-hydroxybutan-2-one

The precise enzymatic pathway for the degradation of clavulanic acid to 1-amino-4-hydroxybutan-2-one in humans has not been fully elucidated. However, based on the known chemical instability of the β-lactam ring, a logical pathway can be proposed. The initial and critical step is the hydrolysis of the β-lactam ring, which is susceptible to both enzymatic and non-enzymatic cleavage. This is followed by a series of rearrangements and decarboxylation events.

Caption: Proposed metabolic degradation pathway of Clavulanic Acid.

Experimental Protocols

The quantification of clavulanic acid and its metabolites in biological matrices presents analytical challenges due to their polarity and potential instability. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

General Workflow for Analysis

A general workflow for the analysis of clavulanic acid and its metabolites from biological samples is outlined below.

Caption: General workflow for the analysis of clavulanic acid and its metabolites.

Detailed Methodology for Clavulanic Acid Quantification (Cited Example)

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 400 µL of acetonitrile containing an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions (HPLC-MS/MS):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode, with multiple reaction monitoring (MRM) for specific transitions of clavulanic acid and its internal standard.

Considerations for 1-Amino-4-hydroxybutan-2-one Analysis

Given that 1-amino-4-hydroxybutan-2-one is an aminoketone, specific analytical considerations are necessary:

-

Derivatization: Due to its high polarity and potentially poor chromatographic retention and ionization efficiency, derivatization may be required. Common derivatization reagents for primary amines, such as dansyl chloride or AccQ-Tag, could be employed to enhance detection by UV or fluorescence detectors.[4]

-

Chromatography: Hydrophilic interaction liquid chromatography (HILIC) could be an alternative to reversed-phase chromatography for better retention of this polar metabolite.

-

Mass Spectrometry: Direct detection by LC-MS/MS without derivatization might be possible, but would require careful optimization of the ion source parameters and selection of appropriate MRM transitions.

Signaling Pathways

Currently, there is a lack of published research on the direct interaction of 1-amino-4-hydroxybutan-2-one with specific signaling pathways. As a small, polar metabolite of a drug primarily targeting bacterial enzymes, it is not anticipated to have significant off-target effects on mammalian signaling cascades. However, future metabolomics studies may shed light on any unforeseen interactions.

Conclusion

This compound is a significant metabolite of clavulanic acid, accounting for a notable portion of the administered dose. While its direct pharmacological activity is considered negligible, a thorough understanding of its formation and clearance is integral to the overall pharmacokinetic assessment of clavulanic acid. The development of validated and sensitive analytical methods for the routine quantification of this metabolite would be a valuable contribution to the field, enabling more comprehensive pharmacokinetic modeling and a deeper understanding of the inter-individual variability in clavulanic acid metabolism. Further research is warranted to elucidate the specific enzymatic pathways involved in its formation and to explore any potential, albeit unlikely, biological activities. This guide provides a foundational understanding for researchers and professionals dedicated to advancing our knowledge of this important antibacterial agent.

References

Unveiling the Biological Profile of 1-Amino-4-hydroxybutan-2-one Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-4-hydroxybutan-2-one hydrochloride, a metabolite of the widely-used β-lactamase inhibitor clavulanic acid, is emerging as a molecule of interest for its potential biological activities.[1][2] This technical guide provides a comprehensive overview of its known and putative mechanisms of action, with a focus on its potential as an acetylcholinesterase (AChE) inhibitor. While direct quantitative data on its efficacy is currently limited in publicly available literature, this document outlines the detailed experimental protocols necessary to elucidate its biological activity. Furthermore, it presents relevant signaling pathways and experimental workflows to guide future research and drug development efforts.

Introduction

This compound is a small organic molecule that has been identified as a metabolite of clavulanic acid.[1][2] Beyond its role as a metabolic byproduct, it is also utilized as a biochemical tool for studying protein structure and function and serves as a pharmaceutical reference standard for clavulanic acid and its impurities.[3][4][5] Anecdotal evidence from animal studies suggests potential cognitive-enhancing and anxiolytic effects, pointing towards a possible interaction with the central nervous system.[3] The primary hypothesized mechanism for these effects is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the degradation of the neurotransmitter acetylcholine.[3] By inhibiting AChE, this compound may increase the levels and duration of action of acetylcholine in the synaptic cleft, thereby modulating cholinergic signaling.

Putative Mechanism of Action: Acetylcholinesterase Inhibition

The central hypothesis for the biological activity of this compound revolves around its potential to inhibit acetylcholinesterase. AChE is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing acetylcholine into choline and acetic acid, thus terminating its signal. Inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced and prolonged stimulation of acetylcholine receptors. This mechanism is the basis for several drugs used to treat conditions such as Alzheimer's disease and myasthenia gravis.

Cholinergic Signaling Pathway

The cholinergic system plays a crucial role in a wide range of physiological processes, including learning, memory, attention, and muscle contraction. An increase in acetylcholine levels due to AChE inhibition would potentiate signaling through both nicotinic and muscarinic acetylcholine receptors, leading to downstream cellular responses.

Caption: Cholinergic signaling pathway and the putative inhibitory action of the compound.

Quantitative Data

As of the latest literature review, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) of this compound for acetylcholinesterase, has not been reported in peer-reviewed publications. The following table is provided as a template for researchers to populate upon experimental determination of these values.

| Parameter | Value | Enzyme Source | Assay Method | Reference |

| IC50 | Not Determined | e.g., Human recombinant AChE | e.g., Ellman's Method | - |

| Ki | Not Determined | e.g., Human recombinant AChE | e.g., Dixon Plot | - |

| Inhibition Type | Not Determined | e.g., Human recombinant AChE | e.g., Lineweaver-Burk Plot | - |

Experimental Protocols

To facilitate the investigation of the biological activity of this compound, detailed protocols for key experiments are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to screen for AChE inhibitors.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.

Materials:

-

96-well microplate

-

Microplate reader

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

This compound (test compound)

-

Positive control (e.g., Eserine)

-

Solvent for test compound (e.g., DMSO)

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the appropriate solvent.

-

In a 96-well plate, add the following to each well in triplicate:

-

140 µL of phosphate buffer (pH 8.0)

-

10 µL of the test compound solution (or solvent for control)

-

10 µL of AChE solution

-

-

Incubate the plate at 25°C for 10 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition can be calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[1][3][6]

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the experiment.

-

Administer this compound or a vehicle control to the animals at a predetermined time before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using a video tracking system.

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

In Vivo Assessment of Cognitive Function (Morris Water Maze)

The Morris water maze (MWM) is a behavioral task used to assess spatial learning and memory in rodents, which is dependent on the hippocampus.[5][7][8][9][10]

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

Procedure:

-

Acquisition Phase:

-

Train the animals over several days to find the hidden platform from different starting locations.

-

Record the time it takes for the animal to find the platform (escape latency) and the path taken.

-

A decrease in escape latency over the training days indicates learning.

-

-

Probe Trial:

-

After the acquisition phase, remove the platform from the pool.

-

Allow the animal to swim freely for a set period (e.g., 60 seconds).

-

Record the time spent in the quadrant where the platform was previously located.

-

A significant preference for the target quadrant indicates spatial memory retention.

-

-

Administer this compound or a vehicle control before or during the training period to assess its effect on learning and memory.

Discussion and Future Directions

The current body of evidence for the biological activity of this compound is in its nascent stages. While the hypothesis of AChE inhibition provides a plausible mechanism for the reported cognitive and anxiolytic effects, it is imperative that this is confirmed through rigorous in vitro enzymatic assays to determine the IC50 and mode of inhibition.

Furthermore, well-controlled in vivo studies are essential to substantiate the behavioral effects observed in preliminary animal studies. The experimental protocols provided in this guide offer a framework for conducting such investigations.

Future research should also explore other potential biological targets of this molecule. As a metabolite of clavulanic acid, which is known to have diverse biological activities, this compound may possess a broader pharmacological profile than currently understood.

Conclusion

This compound presents an intriguing avenue for research in the fields of neuroscience and drug discovery. Its potential as an acetylcholinesterase inhibitor warrants further investigation to validate its mechanism of action and to quantify its potency. The detailed experimental protocols and conceptual frameworks provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unraveling the biological activity and therapeutic potential of this promising compound.

References

- 1. Anxiolytic effects of a novel herbal treatment in mice models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Clavulanic acid inactivation of SHV-1 and the inhibitor-resistant S130G SHV-1 beta-lactamase. Insights into the mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anxiolytic, Analgesic and Anti-Inflammatory Effects of Peptides Hmg 1b-2 and Hmg 1b-4 from the Sea Anemone Heteractis magnifica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Amino-4-hydroxybutan-2-one | C4H9NO2 | CID 13368156 - PubChem [pubchem.ncbi.nlm.nih.gov]